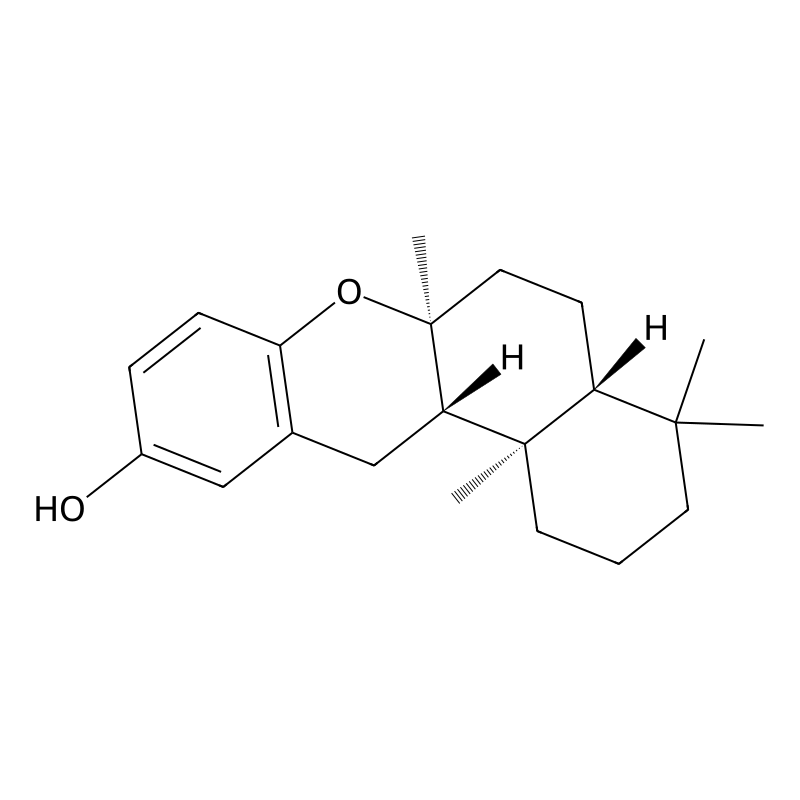

Chromazonarol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chromazonarol is a naturally occurring compound classified as a chroman-sesquiterpenoid. It is notable for its complex chemical structure, which includes a chroman framework that contributes to its unique properties. The compound has garnered attention due to its potential biological activities, particularly in the fields of agriculture and medicine. The stereochemistry of chromazonarol is particularly interesting, with various isomers such as (−)-8-epi-chromazonarol and (+)-chromazonarol being studied for their distinct properties and activities .

- Intramolecular Oxa-Michael Cyclization: This reaction is crucial for constructing the central chroman framework of chromazonarol. A unique N2H4·H2O promoted version has been reported, which allows for the formation of the C8 stereocenter .

- Stille Carbonylative Cross-Coupling: This method has been employed to link aryl stannanes with bicyclic triflates, facilitating the assembly of more complex derivatives of chromazonarol .

- Esterification Reactions: Chromazonarol can react with various acyl chlorides to yield esterified derivatives, expanding its chemical diversity and potential applications .

Chromazonarol exhibits significant biological activity, primarily noted for its antifungal and antitumor properties. Research has demonstrated that both (+)-chromazonarol and (−)-8-epi-chromazonarol possess promising antifungal activities, making them potential candidates for agricultural applications . Additionally, studies have indicated that marine-derived ent-chromazonarol shows antitumor activity, suggesting its utility in cancer treatment .

The synthesis of chromazonarol has been explored through various methods:

- Total Synthesis: Enantioselective total synthesis methods have been developed to produce (−)-8-epi-chromazonarol using innovative cyclization techniques. These methods often involve multiple steps, including oxa-Michael cyclization and cross-coupling reactions .

- Divergent Optimization: Researchers have optimized synthetic pathways to create simplified analogs of chromazonarol, enhancing its pharmaceutical potential while maintaining biological efficacy .

Chromazonarol's applications span several domains:

- Agriculture: Due to its antifungal properties, chromazonarol is being investigated as a novel agrochemical agent to combat plant pathogens .

- Pharmaceuticals: Its antitumor activity makes it a candidate for drug development in oncology. The structural diversity achieved through synthetic modifications further enhances its potential as a therapeutic agent .

Interaction studies involving chromazonarol focus on its mechanisms of action against various biological targets. For instance, research has shown that chromazonarol interacts with fungal cell membranes, disrupting their integrity and leading to cell death. Additionally, studies on its interaction with cancer cells have revealed pathways through which it induces apoptosis, making it a subject of interest in cancer research .

Several compounds share structural or functional similarities with chromazonarol. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Hongoquercins A and B | Similar chroman framework | Antifungal and cytotoxic |

| Ent-Chromazonarol | Marine-derived variant | Antitumor |

| Drimane Meroterpenoids | Related sesquiterpenoids | Antifungal and antimicrobial |

Uniqueness of Chromazonarol

Chromazonarol stands out due to its specific stereochemistry and the unique combination of antifungal and antitumor activities. While similar compounds may exhibit one type of activity, chromazonarol's dual efficacy enhances its appeal in both agricultural and pharmaceutical contexts. Additionally, the synthetic versatility allows for the exploration of numerous derivatives that can be tailored for specific applications.

Chromazonarol (C21H30O2) is a sesquiterpene hydroquinone with a unique structure combining a drimane skeleton and a chroman ring system [1]. The biosynthesis of chromazonarol follows a complex pathway involving polyprenoid cyclization mechanisms that are characteristic of terpene biosynthesis [4] [11].

The biosynthetic pathway of chromazonarol begins with farnesyl pyrophosphate (FPP), a universal precursor for sesquiterpenes [25]. The first step involves the isomerization of FPP to nerolidyl pyrophosphate (NPP), which provides the necessary conformational flexibility for subsequent cyclization reactions [25] [17]. This isomerization is crucial as it allows the molecule to adopt the appropriate conformation for the cyclization cascade [25].

Following isomerization, NPP undergoes an ionization-cyclization process catalyzed by specific cyclases, leading to the formation of a bisabolyl cation intermediate [25] [18]. This step involves the formation of an allylic cation-pyrophosphate ion pair, which is a key feature of terpene cyclization mechanisms [25]. The stereochemical control during this process is maintained through enzyme-directed folding of the substrate, resulting in retention of configuration at C-1 of FPP [25].

The bisabolyl cation then undergoes further cyclization to form the drimane skeleton, which serves as the core structure for chromazonarol [4] [17]. This process involves a series of cation-π cyclizations and hydride shifts that are precisely controlled by the cyclase enzymes [25]. The final step in chromazonarol biosynthesis involves the coupling of the drimane skeleton with a hydroquinone moiety, resulting in the formation of the characteristic chroman ring system [19] [11].

Table 1: Proposed Biosynthetic Pathway of Chromazonarol

| Step | Precursor | Enzyme/Process | Product | Mechanism |

|---|---|---|---|---|

| 1 | Farnesyl Pyrophosphate (FPP) | Isomerase | Nerolidyl Pyrophosphate (NPP) | Isomerization |

| 2 | Nerolidyl Pyrophosphate (NPP) | Cyclase | Bisabolyl Cation | Ionization-Cyclization |

| 3 | Bisabolyl Cation | Cyclase | Drimane Skeleton | Further Cyclization |

| 4 | Drimane Skeleton | Aromatic Coupling | Chromazonarol | Coupling with Hydroquinone Moiety |

The polyprenoid cyclization mechanisms involved in chromazonarol biosynthesis demonstrate remarkable complexity and precision [18] [25]. These mechanisms can be categorized into several types, including ionization-cyclization, ionization-isomerization-cyclization, cation-π cyclization, and concerted cyclization [25]. Each type plays a specific role in the formation of the final structure of chromazonarol [25] [11].

Table 2: Polyprenoid Cyclization Mechanisms in Chromazonarol Biosynthesis

| Cyclization Type | Key Intermediates | Stereochemical Control | Examples in Chromazonarol Biosynthesis |

|---|---|---|---|

| Ionization-Cyclization | Allylic cation-pyrophosphate ion pair | Retention of configuration at C-1 | FPP to NPP conversion |

| Ionization-Isomerization-Cyclization | Nerolidyl pyrophosphate (NPP) | Cis/trans double bond geometry | NPP to bisabolyl cation |

| Cation-π Cyclization | Bisabolyl cation | Enzyme-directed folding | Formation of drimane skeleton |

| Concerted Cyclization | Chair/boat/chair conformations | Concerted ring formation | Final ring closure |

The cyclization cascade in chromazonarol biosynthesis is particularly noteworthy for its stereospecificity [11] [25]. The enzymes involved in this process control the folding of the substrate in specific chair, boat, or chair-boat conformations, which determine the stereochemistry of the final product [18] [25]. This enzymatic control explains the occurrence of different stereoisomers of chromazonarol in nature, such as ent-chromazonarol and 8-epi-chromazonarol [2] [3].

Natural Sources: Marine Algae (e.g., Dictyopteris undulata) and Sponges

Chromazonarol has been isolated from various marine organisms, primarily brown algae of the genus Dictyopteris and marine sponges [5] [8]. The compound was first isolated from the brown alga Dictyopteris undulata, which remains one of the primary natural sources of chromazonarol [5] [24].

Dictyopteris undulata, a brown alga found in marine environments, produces chromazonarol along with several structurally related compounds, including zonarol, isozonarol, zonaroic acid, and isozonaroic acid [5] [24]. These compounds are part of the secondary metabolite profile of the alga and are thought to play roles in chemical defense against predators and microbial infections [5] [23].

Another species of brown algae, Dictyopteris divaricata, has also been reported to produce chromazonarol [8] [20]. The presence of chromazonarol in multiple species of the same genus suggests a conserved biosynthetic pathway within the Dictyopteris genus [8] [20].

Interestingly, the enantiomer of chromazonarol, known as ent-chromazonarol, has been isolated from the marine sponge Dysidea pallescens [2] [9]. This finding is significant as it demonstrates the occurrence of stereochemically distinct forms of the same compound in different marine organisms [2] [9]. The marine sponge Smenospongia sp. has been reported to produce 8-epi-chromazonarol, an epimer of chromazonarol that differs in the stereochemistry at the C-8 position [4] [9].

Table 3: Natural Sources of Chromazonarol

| Organism Type | Species | Compound | Other Compounds Present |

|---|---|---|---|

| Marine Algae | Dictyopteris undulata | Chromazonarol | Zonarol, Isozonarol, Zonaroic acid, Isozonaroic acid |

| Marine Algae | Dictyopteris divaricata | Chromazonarol | Zonarol, Isozonarol |

| Marine Sponge | Dysidea pallescens | ent-Chromazonarol | Various sesquiterpenes |

The isolation of chromazonarol from natural sources typically involves extraction with organic solvents followed by various chromatographic techniques [5] [24]. The extraction methods vary depending on the source organism, but generally include the use of methanol, acetone, or dichloromethane/methanol mixtures [5] [24]. Purification is typically achieved through silica gel chromatography, column chromatography, or high-performance liquid chromatography (HPLC) [5] [24].

Table 4: Isolation Methods for Chromazonarol from Natural Sources

| Source Organism | Extraction Method | Purification Technique | Identification Methods |

|---|---|---|---|

| Dictyopteris undulata | Methanol extraction | Silica gel chromatography, HPLC | NMR, MS, IR spectroscopy |

| Dictyopteris divaricata | Acetone extraction | Column chromatography, TLC | MS, NMR comparison |

| Dysidea pallescens | Dichloromethane/methanol extraction | Vacuum liquid chromatography, HPLC | X-ray crystallography, NMR, MS |

The structure elucidation of chromazonarol and its stereoisomers has been accomplished through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray crystallography [1] [15]. These methods have provided detailed information about the molecular structure, stereochemistry, and conformation of chromazonarol [1] [15].

Phylogenetic Relationships with Drimane Hydroquinones and Meroterpenoids

Chromazonarol belongs to a diverse group of natural products known as meroterpenoids, which are compounds of mixed biosynthetic origin, typically combining terpenoid and polyketide pathways [12] [23]. Within this group, chromazonarol is specifically classified as a drimane-type sesquiterpene hydroquinone, characterized by its drimane skeleton fused with a hydroquinone moiety [12] [23].

The phylogenetic relationships of chromazonarol with other drimane hydroquinones and meroterpenoids provide valuable insights into the evolution and distribution of these compounds across different marine organisms [20] [21]. Drimane hydroquinones, such as zonarol and isozonarol, are structurally related to chromazonarol and often co-occur in the same organisms [5] [23]. These compounds share a common biosynthetic origin but differ in the arrangement and oxidation state of their structural components [5] [23].

Table 5: Phylogenetic Relationships of Chromazonarol with Related Compounds

| Compound Class | Structural Features | Related Compounds | Phylogenetic Significance |

|---|---|---|---|

| Drimane Hydroquinones | Drimane skeleton + hydroquinone | Zonarol, Isozonarol | Common in brown algae |

| Drimane Quinones | Drimane skeleton + quinone | Zonarone, Isozonarone | Oxidation products of hydroquinones |

| Chroman Meroterpenoids | Chroman ring + terpene | Puupehedione, 8-epi-puupehedione | Found in both algae and sponges |

| Chromazonarol | Drimane skeleton + chroman ring | ent-Chromazonarol, 8-epi-chromazonarol | Stereochemical diversity across species |

The occurrence of chromazonarol and its stereoisomers in taxonomically distant organisms, such as brown algae and marine sponges, raises interesting questions about the evolution and distribution of these compounds [20] [21]. One possibility is that these compounds have evolved independently in different lineages through convergent evolution [21] [22]. Alternatively, horizontal gene transfer or symbiotic relationships between organisms may have contributed to the distribution of these compounds across different taxa [21] [22].

The study of enantiomeric natural products, such as chromazonarol and ent-chromazonarol, provides valuable insights into the evolution of biosynthetic pathways [21]. Phylogenetic and bioinformatic analysis of the enzymes involved in the biosynthesis of these compounds can reveal mechanistic signatures of their functional evolution [21]. For example, the presence of enantiomerically distinct cyclases in different organisms could explain the production of stereochemically distinct forms of chromazonarol [21] [11].

Table 6: Structural Comparison of Chromazonarol and Related Compounds

| Compound | Molecular Formula | Structural Features | Natural Source |

|---|---|---|---|

| Chromazonarol | C21H30O2 | Drimane skeleton + chroman ring, 10-OH | Dictyopteris undulata, D. divaricata |

| ent-Chromazonarol | C21H30O2 | Enantiomer of chromazonarol | Dysidea pallescens |

| 8-epi-Chromazonarol | C21H30O2 | Epimer at C-8 position | Smenospongia sp. |

| Zonarol | C21H30O2 | Drimane skeleton + hydroquinone | Dictyopteris undulata |

| Isozonarol | C21H30O2 | Rearranged drimane + hydroquinone | Dictyopteris undulata |

The structural diversity of drimane hydroquinones and meroterpenoids in marine organisms reflects the remarkable chemical diversity of natural products in these environments [23] [14]. These compounds often exhibit various biological activities, including antimicrobial, antioxidant, and cytotoxic properties, which may provide ecological advantages to the producing organisms [23] [14]. The study of these compounds and their biosynthetic pathways not only enhances our understanding of marine natural product chemistry but also provides potential leads for drug discovery and development [14] [23].

Nature-Inspired Strategies: Biomimetic Cyclization and Borono-Sclareolide Intermediates

The development of nature-inspired synthetic approaches to chromazonarol has been driven by understanding the biosynthetic pathways that generate this complex tetracyclic natural product. The biosynthetic formation of chromazonarol presumably involves a stereoselective cyclization of polyene intermediates derived from the coupling between farnesyl pyrophosphate and hydroquinone, generating tertiary carbocation intermediates that undergo subsequent cyclization to afford the final tetracyclic framework [1].

Biomimetic Cyclization Strategy

The success of this approach hinged on the careful design of the cyclization precursor, where alkene positioning and electronic properties were optimized to favor the desired tetracyclic product formation. Computational studies supported the proposed mechanism, showing that the carbocation intermediate generated upon protonation undergoes concerted cyclization to establish the complex ring system with high stereoselectivity [2].

Borono-Sclareolide Intermediate Development

Dixon, Lockner, Zhou, and Baran developed a revolutionary approach centered on the invention of "borono-sclareolide," a versatile terpenyl radical precursor that enables gram-scale preparation of (+)-chromazonarol [3] [4]. This strategy represents a significant advancement in the scalable synthesis of meroterpenoids, addressing previous limitations in material availability for biological studies and further synthetic elaboration.

This borono-sclareolide strategy proved particularly valuable for accessing diverse meroterpenoid natural products beyond chromazonarol, establishing it as a versatile synthetic platform. The method's efficiency and scalability have made it a preferred approach for obtaining sufficient material quantities for biological evaluation and structure-activity relationship studies [6].

Modular Synthesis: C(sp³)-C(sp²) Coupling and Divergent Derivatization

Modern synthetic approaches to chromazonarol have embraced modular strategies that leverage transition metal-catalyzed C(sp³)-C(sp²) coupling reactions to enable divergent access to the natural product and its analogues. These methodologies offer significant advantages in terms of synthetic flexibility and the ability to rapidly generate structural diversity for biological evaluation.

Copper-Catalyzed C(sp³)-C(sp²) Coupling

Wang and co-workers developed a comprehensive modular approach featuring copper-catalyzed C-H activation and cross-coupling reactions [7]. This strategy employed (+)-chromazonarol as a synthetic hub, utilizing the phenolic hydroxyl group as a directing group for selective functionalization. The methodology involved treatment of (+)-chromazonarol with various aryl bromides under copper(I) iodide catalysis in the presence of picolinic acid and potassium phosphate. Reaction conditions were optimized to achieve selective coupling at specific positions on the aromatic ring, with yields ranging from 45-80% depending on the electronic properties of the coupling partner [7].

The modular nature of this approach enabled the preparation of focused libraries of chromazonarol derivatives through systematic variation of the aryl bromide coupling partner. Electronic effects were systematically explored, with electron-rich and electron-poor aryl halides both proving competent coupling partners, though optimal conditions varied depending on the substrate electronic properties [7].

Suzuki Coupling Approaches

Palladium-catalyzed Suzuki coupling reactions have been employed to access chromazonarol derivatives through strategic disconnection of the C(sp³)-C(sp²) bonds [8]. These approaches typically involve preparation of appropriately functionalized boronic acid or boronic ester intermediates that undergo coupling with aryl halide partners under standard Suzuki conditions. The use of phosphine ligands and base selection proved critical for achieving high yields and selectivity in these transformations [8].

Divergent Derivatization Strategies

The development of divergent synthetic routes has been particularly valuable for structure-activity relationship studies and the preparation of chromazonarol analogues with enhanced biological properties. These approaches typically involve late-stage functionalization of the chromazonarol core through various chemical transformations including esterification, etherification, and halogenation [7].

Esterification reactions with various acyl chlorides provided access to ester derivatives, with yields typically ranging from 70-90%. The synthesis of carbamate derivatives was achieved through treatment with isocyanates under basic conditions, enabling the introduction of diverse nitrogen-containing substituents [7]. Triflate formation followed by palladium-catalyzed coupling reactions allowed for the installation of various carbon-based substituents, significantly expanding the accessible chemical space around the chromazonarol framework [7].

Key Reactions: Oxa-Michael Cyclization, Stille Cross-Coupling, and TFA-Mediated Rearrangements

Several key chemical transformations have proven particularly valuable in chromazonarol synthesis, each offering unique advantages for constructing specific structural elements of the natural product.

Oxa-Michael Cyclization

Liu and co-workers demonstrated the power of intramolecular oxa-Michael cyclization for constructing the central chroman framework in (-)-8-epi-chromazonarol [9] [10]. This transformation employed hydrazine hydrate (N₂H₄·H₂O) as a unique promoter to achieve highly diastereoselective cyclization. The reaction proceeded under relatively mild conditions, with the hydrazine hydrate serving both as a nucleophile activator and as a stereocontrolling element [9].

The mechanistic rationale for this transformation involves initial coordination of hydrazine hydrate to the Michael acceptor, followed by intramolecular nucleophilic attack by the pendant hydroxyl group. The high diastereoselectivity observed was attributed to favorable hydrogen bonding interactions that pre-organize the substrate in a conformation favoring formation of the desired stereoisomer [9] [10]. This methodology proved particularly valuable for assembling the unusual C8 stereocenter present in 8-epi-chromazonarol variants.

Stille Carbonylative Cross-Coupling

The Stille reaction has found important applications in chromazonarol synthesis, particularly in the form of carbonylative cross-coupling reactions that enable the formation of ketone-containing intermediates [9] [11]. These transformations typically involve the coupling of aryl stannanes with bicyclic triflates under palladium catalysis in the presence of carbon monoxide.

The carbonylative variant of the Stille coupling offers particular advantages for meroterpenoid synthesis by enabling the direct installation of carbonyl functionality during the C-C bond-forming event [12] [13]. Standard conditions employ palladium(0) catalysts with phosphine ligands under an atmosphere of carbon monoxide, with reaction temperatures typically ranging from room temperature to 80°C depending on the substrate reactivity [9].

The tolerance of the Stille reaction to various functional groups makes it particularly well-suited for complex natural product synthesis. However, the high toxicity of organotin reagents has led to increased interest in alternative cross-coupling methodologies, though the unique reactivity profile of stannanes continues to make them valuable for challenging coupling reactions [12].

TFA-Mediated Rearrangements

Trifluoroacetic acid (TFA)-mediated rearrangements have proven particularly valuable for the conversion of yahazunol intermediates to chromazonarol [7] [14]. These transformations typically proceed under mild acidic conditions, with TFA serving both as a proton source and as a weakly coordinating counterion that stabilizes carbocationic intermediates.

The mechanism of TFA-mediated rearrangement involves protonation of appropriate leaving groups or π-systems, followed by carbocation formation and subsequent rearrangement to the thermodynamically favored chromazonarol framework [7]. The use of TFA offers several advantages including high chemoselectivity, mild reaction conditions, and compatibility with acid-sensitive functional groups. Typical reaction conditions involve treatment with 0.5-1.0 equivalents of TFA in dichloromethane at ambient temperature, with reaction times ranging from minutes to several hours depending on substrate reactivity [7].

The high efficiency of TFA-mediated rearrangements, often proceeding in yields exceeding 90%, has made this transformation a preferred method for the final cyclization step in many chromazonarol synthetic routes [7]. The operational simplicity and scalability of these reactions further enhance their utility in both laboratory-scale and potential process-scale applications.

Scalable Methods: Optimization of (+)-Chromazonarol and Analogues

The development of scalable synthetic methods for chromazonarol has been driven by the need to provide sufficient material for comprehensive biological evaluation and potential therapeutic development. Several key strategies have emerged that address the challenges associated with large-scale synthesis of this complex natural product.

Process Optimization Studies

Comprehensive optimization studies have focused on identifying the most efficient and scalable synthetic routes to chromazonarol. Key parameters that have been systematically investigated include reagent stoichiometry, reaction temperature, solvent selection, and catalyst loading [3] [5]. These studies have revealed that careful attention to reaction engineering principles is essential for successful scale-up.

Temperature control has proven particularly critical, as many of the key transformations involve reactive intermediates that can undergo competing side reactions at elevated temperatures. The use of controlled addition techniques and efficient heat transfer has enabled successful scale-up of exothermic transformations while maintaining high selectivity [3].

Solvent selection has been optimized to balance reaction efficiency with practical considerations including cost, environmental impact, and ease of product isolation. The borono-sclareolide approach has proven particularly amenable to scale-up due to its use of common organic solvents and straightforward workup procedures [3] [4].

Gram-Scale Synthesis Protocols

The most successful gram-scale synthesis of chromazonarol was achieved using the borono-sclareolide strategy developed by Baran and co-workers [3] [5]. This approach enabled the preparation of multi-gram quantities of (+)-chromazonarol within a three-day timeframe, representing a significant advance in synthetic efficiency. The key to successful scale-up was the development of robust reaction conditions that minimized the formation of side products while maintaining high conversion efficiency.

Critical aspects of the gram-scale protocol include careful control of radical initiation conditions, optimization of substrate concentration to minimize intermolecular side reactions, and development of efficient purification procedures that can be executed on large scale [3] [5]. The use of column chromatography was minimized in favor of crystallization and extraction-based purification methods that are more amenable to scale-up.

Material Throughput and Efficiency

Analysis of the various synthetic approaches reveals significant differences in material throughput and overall efficiency. The borono-sclareolide approach offers the highest material throughput, enabling preparation of gram quantities of chromazonarol in relatively short timeframes [3]. In contrast, approaches requiring multiple chromatographic purifications or involving low-yielding transformations are less suitable for large-scale applications.

The development of telescope synthetic sequences, where multiple transformations are performed without intermediate purification, has proven valuable for improving overall efficiency [7]. These approaches minimize material losses associated with workup and purification while reducing the overall time required for synthesis.

Quality Control and Characterization

Scalable synthesis requires robust analytical methods for monitoring reaction progress and confirming product identity and purity. Standard analytical techniques including nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and mass spectrometry have been employed to ensure consistent product quality [15] [3].

Particular attention has been paid to the stereochemical purity of synthetic chromazonarol, as the biological activity is highly dependent on the correct absolute configuration. Chiral analytical methods have been developed to monitor enantiomeric purity, and synthetic protocols have been optimized to minimize racemization or epimerization [15] [7].

The implementation of in-process controls and specification limits has enabled reliable production of chromazonarol meeting pharmaceutical-grade purity standards. These quality systems are essential for supporting biological evaluation studies and potential therapeutic development applications [7] [3].

Data Tables Summary

| Synthetic Approach | Key Steps | Overall Yield (%) | Number of Steps | Scale Demonstrated |

|---|---|---|---|---|

| Nature-Inspired Biomimetic Cyclization | Lewis acid-mediated cyclization, correct stereocenter installation | 62 | 4 | Small scale |

| Borono-Sclareolide Strategy | Radical precursor enabling gram-scale preparation | 46 | 3 | Gram scale |

| Oxa-Michael Cyclization | N₂H₄·H₂O promoted diastereoselective cyclization | Not specified | Multiple | Laboratory scale |

| Stille Cross-Coupling | Carbonylative cross-coupling of aryl stannane and bicyclic triflate | Not specified | Part of sequence | Laboratory scale |

| TFA-Mediated Rearrangement | Acid-catalyzed rearrangement of yahazunol precursors | 91 | 1 | Laboratory scale |

| Modular C(sp³)-C(sp²) Coupling | Suzuki coupling, copper-catalyzed aryl halide coupling | Variable | Variable | Laboratory to gram scale |

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₃₀O₂ |

| Molecular Weight (g/mol) | 314.5 |

| CAS Number | 57291-88-0 |

| IUPAC Name | (4aR,6aS,12aS,12bR)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthen-10-ol |

| Stereochemistry | Four stereocenters with defined absolute configuration |

| Chromanol Framework | Tetracyclic chroman-sesquiterpenoid |

| Natural Sources | Dictyopteris divaricata, Dictyopteris undulata, marine sponges |